1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride
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Overview
Description
1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N3O2 and a molecular weight of 278.14 g/mol . This compound is used primarily in proteomics research applications . It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group.
Preparation Methods
The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen (H2).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include Pd/C, H2, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various pharmacologically active compounds . In medicinal chemistry, it is used to develop drugs with potential therapeutic applications. The compound’s unique structure allows it to interact with biological targets, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound’s piperazine ring and substituted phenyl group enable it to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
- 1,4-Bis(4-chloro-2-nitrophenyl)piperazine
- 1,4-Bis(2-chloro-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
These compounds share similar structural features but differ in their substitution patterns and specific applications
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXYXXVKQCEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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